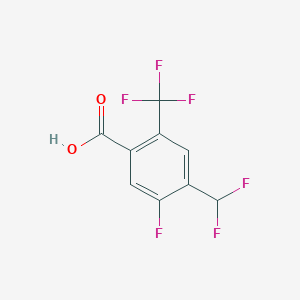

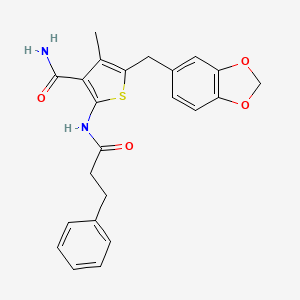

![molecular formula C15H14N4O3S B3011669 2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1234996-39-4](/img/structure/B3011669.png)

2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and anti-HIV activities .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the refluxing of benzothiazoles with acetic acid or chloroacetylation of amino benzothiazoles followed by reaction with various amines . For example, N-(benzo[d]thiazol-2-yl)acetamide derivatives are synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic to the substituents on the benzothiazole moiety . Similarly, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs are synthesized through chloroacetylation followed by reaction with substituted piperazines .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is influenced by the nature of the substituents and the intermolecular interactions present. For instance, the crystal structure of related compounds shows that the acetamido moiety can adopt a linearly extended conformation or a slightly bent chain depending on the specific substituents and the presence of hydrogen bonding . The presence of hydrogen bonds, such as N-H...O and C-H...O interactions, plays a crucial role in the stabilization of the crystal structure and the formation of hydrophilic and hydrophobic areas within the compound .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can participate in various chemical reactions, primarily due to the presence of reactive functional groups such as amide and thiazole nitrogens. These functional groups can form hydrogen bonds with other molecules, as seen in the formation of molecular dimers and hydrogen-bonded rings in the crystal structures of these compounds . The reactivity of these groups also allows for further chemical modifications, which can be utilized to synthesize a wide range of analogs with different pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure and the nature of their intermolecular interactions. The hydrogen bonding within the crystal structure can affect the melting point, solubility, and stability of these compounds. Additionally, the presence of various substituents can modulate the lipophilicity, which in turn can influence the pharmacokinetic and pharmacodynamic properties of the compounds .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide have been synthesized and evaluated for antimicrobial activity. For example, a study by Anuse et al. (2019) synthesized derivatives with potential antimicrobial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains (Anuse et al., 2019).

Anticancer Agents

The synthesis of benzimidazole–thiazole derivatives, including structures related to the mentioned compound, has been explored for anticancer applications. Nofal et al. (2014) reported the synthesis of derivatives showing promising anticancer activity against various cancer cell lines (Nofal et al., 2014).

Heterocyclic Synthesis

The compound and its derivatives have been used in the synthesis of various heterocyclic compounds. Schmeyers and Kaupp (2002) discussed the use of thioureido-acetamides, structurally related to the compound, for synthesizing diverse heterocycles in one-pot cascade reactions (Schmeyers & Kaupp, 2002).

Corrosion Inhibition

Studies have been conducted on derivatives of this compound as potential corrosion inhibitors. Yıldırım and Çetin (2008) synthesized acetamide derivatives with promising inhibition efficiencies in acidic and mineral oil mediums (Yıldırım & Çetin, 2008).

Novel Precursors for Heterocycles

Compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, structurally similar to the compound , have been synthesized as precursors for various 3,5-disubstituted benzoxazoles, indicating their potential in creating novel heterocycles (Khodot & Rakitin, 2022).

properties

IUPAC Name |

2-[2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-16-13(20)6-9-8-23-15(17-9)18-14(21)7-11-10-4-2-3-5-12(10)22-19-11/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUUTYXIRZTCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

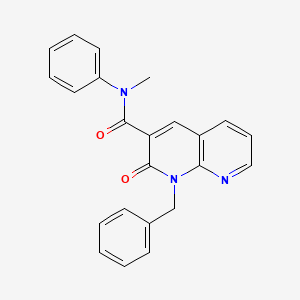

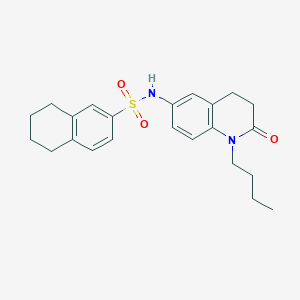

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

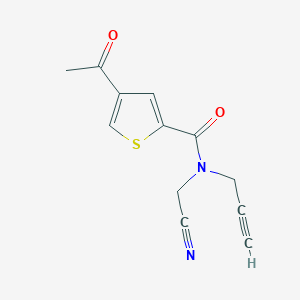

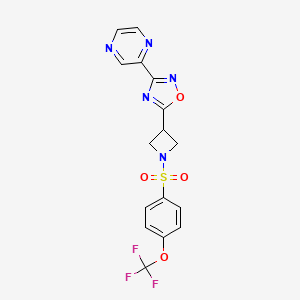

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)

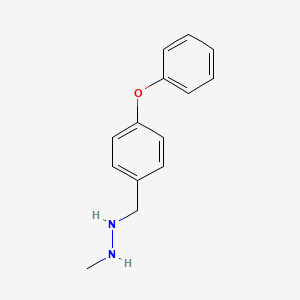

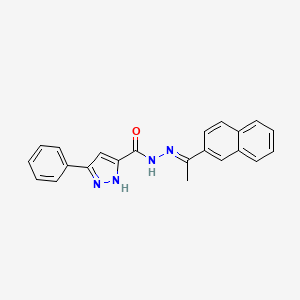

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)